2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane
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Overview
Description
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane is an organic compound with the molecular formula C13H17ClO2 It is a dioxolane derivative, characterized by the presence of a chlorobutyl group and a phenyl group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane typically involves the reaction of 4-chlorobutanol with phenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of butyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobutyl)-1,3-dioxolane: Similar structure but lacks the phenyl group.
2-Phenyl-1,3-dioxolane: Similar structure but lacks the chlorobutyl group.
4-Chlorobutyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
Uniqueness
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both the chlorobutyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72766-81-5 |
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Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
2-(4-chlorobutyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H17ClO2/c14-9-5-4-8-13(15-10-11-16-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
HXXZFJLSSCGKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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